molecular formula C11H11ClN2O2 B12048652 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol

Cat. No.: B12048652
M. Wt: 238.67 g/mol
InChI Key: IKCXUWHPJPTIPL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol is a chemical compound with the molecular formula C11H11ClN2O2. It is a member of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol is unique due to the presence of both a chlorine atom and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

[2-(5-chloro-2-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11ClN2O2/c1-16-10-3-2-7(12)4-9(10)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

IKCXUWHPJPTIPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=C(N2)CO

Origin of Product

United States

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